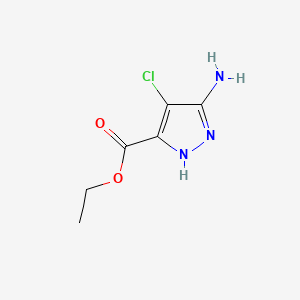
ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and amination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives .
Scientific Research Applications
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Biological Activity
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to the pyrazole family, which is known for its versatility in drug design. It can be synthesized through various methods, including oxidation, reduction, and substitution reactions, leading to a range of derivatives with modified biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. For instance, it has been shown to inhibit enzyme activities involved in inflammation and cell proliferation, leading to potential anti-inflammatory and anticancer effects.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation markers in vitro. Its mechanism involves modulation of cytokine production and inhibition of the cyclooxygenase (COX) pathway, which is crucial in inflammatory responses .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase in cancer cells. This activity suggests a pro-apoptotic mechanism that may be beneficial in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to assess its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate | Methyl group instead of chloro | Moderate anti-inflammatory effects |
| Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate | p-Tolyl group substitution | Enhanced antimicrobial activity |
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
ethyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) |
InChI Key |
NFXXBBRJEKKFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















